molecular formula C9H10N6O4 B4301683 1,1'-methylenebis(2-methyl-5-nitro-1H-imidazole)

1,1'-methylenebis(2-methyl-5-nitro-1H-imidazole)

Cat. No. B4301683
M. Wt: 266.21 g/mol
InChI Key: GVVWXUGOEQQQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-methylenebis(2-methyl-5-nitro-1H-imidazole) is a chemical compound that belongs to the family of nitroimidazoles. It has been widely used in scientific research for its antimicrobial and antiparasitic properties.

Mechanism of Action

The mechanism of action of 1,1'-methylenebis(2-methyl-5-nitro-1H-imidazole) involves the reduction of the nitro group to form reactive intermediates that can damage cellular macromolecules such as DNA, proteins, and lipids. This leads to the inhibition of microbial growth and the destruction of parasites.
Biochemical and Physiological Effects:
1,1'-methylenebis(2-methyl-5-nitro-1H-imidazole) has been shown to have both biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, disrupt cellular respiration, and induce oxidative stress. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,1'-methylenebis(2-methyl-5-nitro-1H-imidazole) in lab experiments is its broad-spectrum antimicrobial and antiparasitic activity. It is also relatively easy to synthesize and purify. However, it has some limitations, including its potential toxicity and the development of resistance by microorganisms and parasites.

Future Directions

There are several future directions for the use of 1,1'-methylenebis(2-methyl-5-nitro-1H-imidazole) in scientific research. One direction is the development of new derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of its potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, the mechanism of action and the development of resistance need to be further studied.
In conclusion, 1,1'-methylenebis(2-methyl-5-nitro-1H-imidazole) is a valuable chemical compound in scientific research due to its antimicrobial and antiparasitic properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

1,1'-methylenebis(2-methyl-5-nitro-1H-imidazole) has been extensively used in scientific research as an antimicrobial and antiparasitic agent. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and protozoa. It has also been used in the treatment of parasitic infections such as giardiasis and trichomoniasis.

properties

IUPAC Name

2-methyl-1-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O4/c1-6-10-3-8(14(16)17)12(6)5-13-7(2)11-4-9(13)15(18)19/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVWXUGOEQQQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-nitro-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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